Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate
CAS No.: 396730-05-5
Cat. No.: VC8170169
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396730-05-5 |
|---|---|
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m1/s1 |
| Standard InChI Key | BEIPCYKSYYZEJH-ZIAGYGMSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is a pyrrolidine-based compound with the molecular formula C₁₇H₂₃NO₅ and a molecular weight of 321.37 g/mol . The IUPAC name, 2-benzyl 1-(tert-butyl) (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, reflects its dual ester functionalization and stereochemical configuration . Key structural attributes include:
-
A pyrrolidine ring with a hydroxyl group at the 4-position (R-configuration).
-
A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
-
A benzyl ester at the 2-carboxyl position.
The compound’s stereochemistry is critical for its biological activity and synthetic utility. X-ray crystallography and NMR studies confirm the (2R,4R) configuration, which preorganizes the molecule for specific interactions in peptide backbones and enzyme active sites .
Synthesis and Stereoselective Preparation
Catalytic Enantioselective Synthesis
The synthesis of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate typically begins with N-Boc-4-hydroxyproline derivatives. A pivotal method involves phase-transfer catalysis (PTC) using chinchonidine-derived catalysts to achieve high enantiomeric excess (>95% ee) . Key steps include:
-
Double Allylic Alkylation: Reaction of glycine-derived imines with bis-electrophiles (e.g., 3-bromo-2-(bromomethyl)-1-propene) under PTC conditions .
-
Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate in dichloromethane .
-
Benzyl Esterification: Coupling with benzyl bromide in the presence of cesium carbonate .
Table 1: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Allylic Alkylation | 3-Bromo-2-(bromomethyl)-1-propene, PTC, KOH | 85% | |
| Boc Protection | (Boc)₂O, DMAP, Et₃N, CH₂Cl₂ | 90% | |
| Benzyl Esterification | Benzyl bromide, Cs₂CO₃, DMF | 79% |
Alternative Routes
-
Hydroxyproline Modification: Appel reaction of N-Boc-4-hydroxyproline benzyl ester with carbon tetrachloride and triphenylphosphine yields 4-chloro derivatives, which can be further functionalized .
-
Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures provides enantiopure material, though this method is less common .
Applications in Medicinal Chemistry and Drug Development
Antiviral Agent Synthesis
This compound is a key intermediate in the industrial synthesis of ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . The 4-hydroxy-D-prolinate moiety enhances binding affinity to viral proteases by inducing a Cγ-exo ring pucker, which stabilizes the triple-helical structure of collagen-mimetic peptides .
Peptide Backbone Modification
Incorporating Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate into peptides confers:
-
Conformational Rigidity: The hydroxyl group participates in hydrogen bonding, stabilizing β-turn and polyproline II (PPII) helices .
-
Resistance to Proteolysis: The Boc group shields the amine from enzymatic degradation, improving pharmacokinetics .
Table 2: Biological Activity of Derived Peptides
| Application | Target | Effect | Reference |
|---|---|---|---|
| Antiviral Therapy | HCV NS5A | EC₅₀ = 1.2 nM | |
| Collagen Mimetics | ECM Stability | Tm = 52°C (vs. 36°C for Hyp-Pro) | |
| Enzyme Inhibitors | Prolyl Hydroxylases | IC₅₀ = 0.8 μM |
Future Directions and Research Gaps
-
Continuous Flow Synthesis: Adapting existing batch protocols to flow chemistry could enhance scalability and safety .
-
Novel Functionalization: Exploring photoredox or electrochemical methods to introduce fluorinated or azido groups at the 4-position .
-
Biological Profiling: Systematic studies on the compound’s pharmacokinetics and toxicity are needed to expand its therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume